

L-701,324: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: L-702007

Cat. No.: B1673933

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-701,324, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, focusing on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Information

L-701,324 is a synthetic organic compound that has garnered significant interest in neuroscience research due to its specific interaction with the glycine modulatory site on the NMDA receptor.

CAS Number: 142326-59-8^[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of L-701,324 is presented below. Please note that while extensive searches were conducted, specific experimental values for melting point, boiling point, and solubility were not readily available in the public domain.

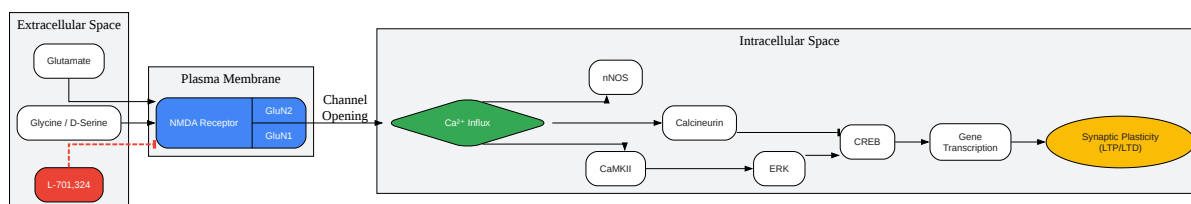
Property	Value	Source
IUPAC Name	7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one	[1]
Chemical Formula	C ₂₁ H ₁₄ ClNO ₃	[1]
Molar Mass	363.80 g·mol ⁻¹	[1]
Binding Affinity (IC ₅₀)	2 nM (rat brain membranes)	[2]
Binding Affinity (K _b)	19 nM	[3]

Mechanism of Action: Glycine Site Antagonism

L-701,324 exerts its effects by acting as a competitive antagonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[4][5] The activation of the NMDA receptor is a critical process in excitatory synaptic transmission and requires the concurrent binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[6] By occupying the glycine binding site, L-701,324 prevents the conformational changes necessary for channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions that would normally occur upon receptor activation.[7] This blockade of the NMDA receptor function underlies its observed pharmacological effects, including its anticonvulsant and potential antidepressant properties.[8]

Signaling Pathway

The binding of glutamate and a co-agonist to the NMDA receptor initiates a cascade of intracellular signaling events, primarily mediated by the influx of calcium. L-701,324, by blocking this initial activation step, effectively inhibits these downstream pathways.



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NMDA Receptor signaling cascade and the inhibitory action of L-701,324.

Experimental Protocols

The following section details a generalized methodology for investigating the effects of L-701,324 on NMDA receptor function using whole-cell patch-clamp electrophysiology, a standard technique for studying ion channel activity.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed for recording NMDA receptor-mediated currents in cultured neurons.

Materials:

- Cultured primary neurons or a suitable cell line expressing NMDA receptors
- External (extracellular) solution (e.g., 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 μM Glycine, pH 7.4)
- Internal (pipette) solution (e.g., 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2)
- L-701,324 stock solution (dissolved in a suitable solvent, e.g., DMSO)

- NMDA and Glycine stock solutions
- Patch-clamp amplifier and data acquisition system
- Microscope
- Micromanipulator
- Borosilicate glass capillaries for pipette pulling

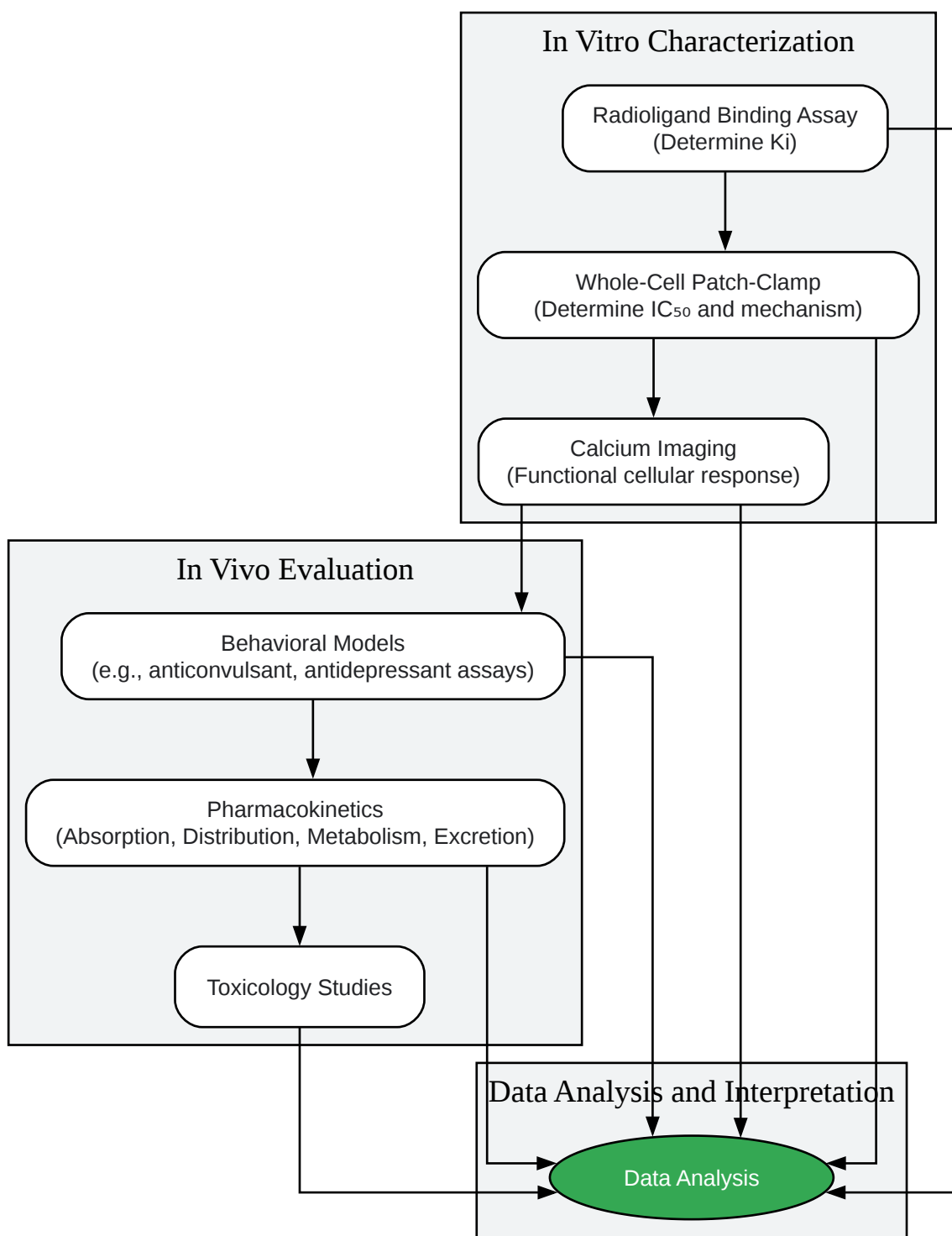
Methodology:

- Cell Preparation: Plate cultured neurons on glass coverslips. Allow cells to adhere and mature for an appropriate duration.
- Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with the internal solution.
- Recording Setup: Place a coverslip with cultured neurons in the recording chamber on the microscope stage. Perfuse the chamber with the external solution.
- Establishing a Giga-seal: Under visual guidance, carefully approach a neuron with the patch pipette. Apply gentle suction to form a high-resistance seal (G Ω seal) between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
- Data Acquisition: Clamp the cell membrane potential at a holding potential of -60 mV.
- Eliciting NMDA Currents: Apply a solution containing NMDA (e.g., 100 μ M) and a saturating concentration of glycine (e.g., 10 μ M) to evoke an inward current.
- Application of L-701,324: After establishing a stable baseline NMDA-evoked current, co-apply varying concentrations of L-701,324 with the NMDA and glycine solution.

- **Data Analysis:** Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of L-701,324. Calculate the percentage of inhibition and determine the IC_{50} value.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing an NMDA receptor antagonist like L-701,324.



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